Schottenol

Vue d'ensemble

Description

Schottenol is a type of phytosterol, which are produced in plants and are structurally similar to cholesterol . It is often found in seeds, seed oils, and other botanical parts of some plant families such as Sapotaceae, Cactaceae, and Cucurbitaceae .

Synthesis Analysis

Schottenol synthesis was obtained via α-spinasterol hydrogenation over Pt in ether first by Barton and Cox. A more recent study described its synthesis by hydrogenation over Pt in ether or Raney/Nikel .

Molecular Structure Analysis

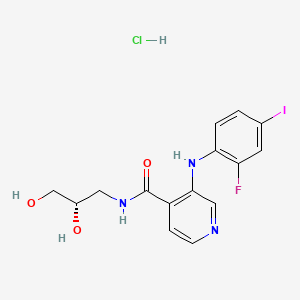

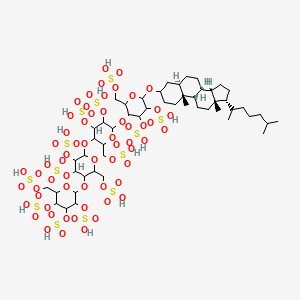

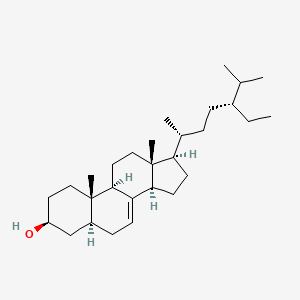

The Schottenol molecule contains a total of 83 bond(s). There are 33 non-H bond(s), 1 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 hydroxyl group(s), and 1 secondary alcohol(s) .

Chemical Reactions Analysis

In the presence of heat, light, metal contaminants, and oxygen, preformed radicals easily attack the double bond in Δ7-sterols, beginning an autocatalytic free radical chain reaction following the same chemistry as the oxidation of unsaturated lipids both in ring backbone or at the side chain level .

Physical And Chemical Properties Analysis

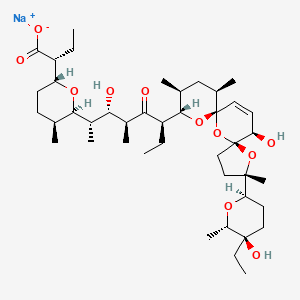

Schottenol has a molecular formula of C29H50O, an average mass of 414.707 Da, and a mono-isotopic mass of 414.386169 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 500.8±49.0 °C at 760 mmHg, and a flash point of 220.0±22.1 °C .

Applications De Recherche Scientifique

Neuroprotection and Anti-Inflammatory Effects

Schottenol has been studied for its potential neuroprotective and anti-inflammatory effects. Research indicates that Schottenol, along with Spinasterol, can attenuate oxidative stress and restore peroxisomal functions dysregulated by inflammation in microglial cells . This suggests its application in treating neuroinflammatory conditions.

Antioxidant Properties

The antioxidant capacity of Schottenol is another area of interest. It is one of the major phytosterols found in argan oil, which is known for its antioxidant properties. These properties make Schottenol a candidate for inclusion in formulations aimed at protecting cells from oxidative damage .

Pharmacological Potential

Schottenol’s chemical and biochemical features make it an attractive molecule in pharmacology. It has been identified in various seed oils like argan oil, milk thistle seed oil, and pumpkin seed oil, which are used both dietary and cosmetically. Its bioactive properties are being explored for therapeutic applications .

Dietary and Cosmetic Applications

Due to its presence in seed oils, Schottenol is also being researched for its dietary and cosmetic applications. It is found in oils that are consumed for health benefits and used in skincare products for its potential to improve skin health .

Analytical Chemistry

In analytical chemistry, Schottenol serves as a reference compound. Its structure and properties are well-documented, allowing it to be used as a standard for comparison in the analysis of similar compounds .

Medical Research

Schottenol is mentioned in the context of medical research, indicating its use in studies related to medicine and pharmacy. While specific applications are not detailed, its inclusion suggests a broad potential in health-related research .

Structural Biology

The structural similarity of Schottenol to cholesterol makes it relevant in studies of cell membrane composition and function. Its role in modulating membrane fluidity and permeability is of interest in structural biology .

Mécanisme D'action

Target of Action

Schottenol, also known as Stigmast-7-en-3beta-ol, is a phytosterol produced in plants and structurally similar to cholesterol . It has been identified in dietary and cosmetic argan oil, milk thistle seed oil, nigella seed oil, and pumpkin seed oil It has been suggested that schottenol may act on key targets such as ptgs2, nf-κb, jnk, and akt .

Mode of Action

It is known that schottenol, like other phytosterols, has several bioactive properties that make it potentially attractive in pharmacology . It is suggested that Schottenol may interact with its targets to exert its effects .

Biochemical Pathways

It is known that phytosterols, including schottenol, have several bioactive properties, suggesting they may influence various biochemical pathways .

Result of Action

In studies, Schottenol has been shown to attenuate oxidative stress and inflammation . In LPS-activated microglial cells, co-treatment with Schottenol caused a significant decrease in intracellular ROS production and the NO level released in the culture medium .

Orientations Futures

Propriétés

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKVBPGQYRAUQO-UZSYLJJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331642 | |

| Record name | Schottenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Schottenol | |

CAS RN |

521-03-9 | |

| Record name | Schottenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmast-7-en-3-ol, (3beta,5alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schottenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmast-7-en-3-ol, (3β,5α)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L60JD672 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.